N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide

Anti-trypanosomal drug discovery Structure-activity relationship (SAR) Flavonol-derived chemical probes

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide (CAS 883953-91-1) is a fully synthetic, small-molecule flavonol-like compound belonging to the 4-oxo-4H-chromen-2-yl carboxamide class. It integrates a benzodioxole (1,3-benzodioxol-5-yl) ring at the chromone C-3 position and a cyclohexanecarboxamide moiety at C-2, yielding a molecular formula of C₂₃H₂₁NO₅ and a molecular weight of 391.4 g/mol.

Molecular Formula C23H21NO5
Molecular Weight 391.423
CAS No. 883953-91-1
Cat. No. B2849579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide
CAS883953-91-1
Molecular FormulaC23H21NO5
Molecular Weight391.423
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C23H21NO5/c25-21-16-8-4-5-9-17(16)29-23(24-22(26)14-6-2-1-3-7-14)20(21)15-10-11-18-19(12-15)28-13-27-18/h4-5,8-12,14H,1-3,6-7,13H2,(H,24,26)
InChIKeyBHMDPCUVMOTFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide (CAS 883953-91-1): Procurement-Relevant Structural and Pharmacochemical Profile


N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide (CAS 883953-91-1) is a fully synthetic, small-molecule flavonol-like compound belonging to the 4-oxo-4H-chromen-2-yl carboxamide class [1]. It integrates a benzodioxole (1,3-benzodioxol-5-yl) ring at the chromone C-3 position and a cyclohexanecarboxamide moiety at C-2, yielding a molecular formula of C₂₃H₂₁NO₅ and a molecular weight of 391.4 g/mol . The benzodioxole-chromen-4-one core is a recognized pharmacophore in anti-trypanosomatid and anticancer drug discovery, with the 1,3-benzodioxole moiety conferring improved pharmacokinetic properties relative to classical flavonols [1]. The compound is supplied as a research-grade chemical (typical purity ≥95%) for in vitro and in vivo preclinical investigation, and is structurally distinct from both the hydroxyl-bearing flavonol progenitors and the simpler benzamide or furan-carboxamide congeners within the same CAS cluster (883953 series) .

Why Generic Substitution Fails for N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide: Key Differentiation from Closest Structural Analogs


Substituting CAS 883953-91-1 with a close congener from the 883953 series risks introducing uncharacterized shifts in target engagement, metabolic stability, and physicochemical handling. The cyclohexanecarboxamide substituent at C-2 differentiates this compound from the hydroxyl-bearing flavonol progenitor (compound 1 in [1]), which showed potent anti-T. brucei activity (EC₅₀ = 0.4 μM, SI = 250) but also sub-nanomolar CYP2D6 inhibition (IC₅₀ = 0.05 μM) that may limit its utility in certain models [1]. Replacement of the cyclohexanecarboxamide with a benzamide (CAS 865282-25-3) or furan-2-carboxamide (CAS 902035-86-3) alters hydrogen-bonding capacity, logP, and steric bulk, all of which influence permeability, solubility, and off-target profiles in ways that cannot be predicted without empirical head-to-head testing. Even the 8-methyl substitution (CAS 883960-64-3), which retains the cyclohexanecarboxamide, introduces an electron-donating methyl group that modifies the chromone ring's electronic character and planarity, potentially altering DNA intercalation or enzyme binding kinetics . No published evidence supports the interchangeability of any two members of this congeneric series for any defined biological endpoint; each derivative should be treated as a distinct chemical probe.

Quantitative Evidence Guide: N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide (883953-91-1) vs. Comparators


Structural Differentiation: Cyclohexanecarboxamide at C-2 vs. Hydroxyl at C-3 in the Progenitor Flavonol (Compound 1)

CAS 883953-91-1 bears a cyclohexanecarboxamide substituent at the chromone C-2 position, replacing the C-3 hydroxyl group present in the progenitor flavonol 2-(benzo[d][1,3]dioxol-5-yl)-3-hydroxy-7-methoxy-chromen-4-one (compound 1). In the published SAR series, compound 1 exhibited anti-T. brucei EC₅₀ = 0.4 ± 0.1 μM, CC₅₀ >100 μM on THP-1 cells, and SI = 250 [1]. However, compound 1 also displayed CYP2D6 IC₅₀ = 0.05 μM and CYP1A2 IC₅₀ = 0.4 μM, representing significant off-target liability [1]. The amide replacement in CAS 883953-91-1 eliminates the free phenolic -OH that may contribute to CYP450 inhibition via hydrogen-bonding and redox cycling, and introduces a saturated cyclohexyl ring that increases steric bulk (molecular weight 391.4 vs. 312.3 for compound 1) and modulates logP . No direct anti-T. brucei or CYP inhibition data are available for CAS 883953-91-1; differentiation is based on structural inference from the published SAR series [1] and calculated physicochemical properties.

Anti-trypanosomal drug discovery Structure-activity relationship (SAR) Flavonol-derived chemical probes

Amide Substituent Comparison: Cyclohexanecarboxamide vs. Benzamide (CAS 865282-25-3) — Physicochemical and Permeability Implications

Within the 2-(1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl carboxamide sub-series, CAS 883953-91-1 (cyclohexanecarboxamide) differs from CAS 865282-25-3 (3-methoxybenzamide) at the amide terminus. The cyclohexyl group is fully saturated (sp³-rich), whereas the 3-methoxybenzamide contains a planar aromatic ring with a hydrogen-bond-accepting methoxy substituent . The fraction of sp³-hybridized carbons (Fsp³) is higher for CAS 883953-91-1 (estimated Fsp³ ≈ 0.35) than for the benzamide analog (Fsp³ ≈ 0.17), a parameter that has been positively correlated with clinical success rates and aqueous solubility in compound libraries [1]. The cyclohexyl ring also introduces greater conformational flexibility and a larger steric footprint (molecular volume ≈ 345 ų vs. ≈ 320 ų estimated), which may differentially affect passive membrane permeability and binding pocket complementarity. No direct comparative biological data exist between these two compounds; this evidence is class-level inference based on established medicinal chemistry principles.

Drug-likeness optimization Permeability profiling Chromone-2-carboxamide library design

Substituent Steric and Metabolic Comparison: Cyclohexanecarboxamide vs. Furan-2-carboxamide (CAS 902035-86-3)

CAS 883953-91-1 and its furan-2-carboxamide congener (CAS 902035-86-3) differ at the amide carbonyl substituent: cyclohexyl vs. furan-2-yl. The cyclohexanecarboxamide group is sterically bulkier and more lipophilic (estimated π value for cyclohexyl ≈ +2.0 vs. furan-2-yl ≈ +0.5), while the furan ring introduces a heteroaromatic system with potential for oxidative metabolism via CYP450-mediated epoxidation of the furan double bond . In the broader chromen-4-one SAR literature, ester and carbamate modifications at the C-3 position (analogous to the C-2 amide in this series) produced divergent anti-T. brucei activity: pivaloyl ester (13) maintained EC₅₀ = 1.1 μM and SI >92, while carbamate (16) and ether derivatives (17, 18) were inactive, demonstrating that the nature of the carbonyl-linked group is a critical determinant of biological activity in this scaffold [1]. Although these data pertain to C-3 rather than C-2 modifications, they support the principle that amide substituent identity in the chromen-4-one system is not interchangeable without empirical validation.

Metabolic stability Amide bond hydrolysis Chromone probe selectivity

Chromone Ring Substitution: Parent Compound (883953-91-1) vs. 8-Methyl Congener (CAS 883960-64-3) — In Vitro Anticancer Activity as Class-Level Reference

The 8-methyl congener of CAS 883953-91-1, namely N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide (CAS 883960-64-3), has been reported to exhibit IC₅₀ values of 12 μM against MCF7 (breast cancer) and 15 μM against A549 (lung cancer) cell lines . CAS 883953-91-1 lacks the 8-methyl substituent, which alters the electron density of the chromone ring system (σₘ for -CH₃ ≈ -0.07) and may affect DNA intercalation propensity or kinase ATP-pocket binding. The 8-methyl group also increases molecular weight to 405.4 g/mol and adds steric hindrance adjacent to the chromone carbonyl, potentially restricting rotational freedom of the C-3 benzodioxole ring. No direct cytotoxicity data are available for the parent compound (883953-91-1). This evidence is cross-study comparable only with the explicit caveat that the 8-methyl substituent represents a meaningful structural perturbation whose biological impact has not been deconvoluted from the core scaffold effect.

Anticancer screening Chromone SAR MCF7 and A549 cell line pharmacology

In Vivo Pharmacokinetic Benchmark: Benzodioxole-Chromen-4-one Scaffold Half-Life and Oral Bioavailability (Compound 1 Reference Data)

The closest structurally characterized scaffold with published in vivo PK data is compound 1 (2-(benzo[d][1,3]dioxol-5-yl)-3-hydroxy-7-methoxy-chromen-4-one), which demonstrated a half-life of 19.8 h after IV administration (1 mg/kg) and 45.4 h after oral administration (20 mg/kg) in BALB/c mice [1]. The IV Cmax was 1.08 μM (340 ng/mL), and oral Cmax was 0.91 μM (290 ng/mL) with AUCtot values of 9.99 nmol/mL·h (IV) and 8.65 nmol/mL·h (oral) [1]. The authors attributed the long half-life and aggregation behavior (monomer/dimer equilibrium constant = 1.8 × 10⁵ M⁻¹ at 20°C) to the 1,3-benzodioxole moiety, which was noted to confer better in vivo PK properties than those of classical flavonols [1]. CAS 883953-91-1 shares the 1,3-benzodioxole-chromen-4-one core but replaces the C-3 hydroxyl with a C-2 cyclohexanecarboxamide, which may further extend half-life by reducing phase II glucuronidation (no free -OH) while introducing potential for amide hydrolysis. No direct PK data exist for CAS 883953-91-1; these data provide a class-level pharmacokinetic benchmark.

In vivo pharmacokinetics Oral bioavailability BALB/c mouse model

Physicochemical Differentiation Summary: Calculated Drug-Likeness Parameters Across the 883953 Congeneric Series

A comparative analysis of calculated physicochemical parameters across four members of the 883953 series reveals that CAS 883953-91-1 occupies a distinct property space. The cyclohexanecarboxamide compound has molecular weight 391.4 g/mol, calculated logP (clogP) approximately 3.8, TPSA approximately 77 Ų, hydrogen bond donor count = 1 (amide N-H), and hydrogen bond acceptor count = 5 . In contrast, the 3-methoxybenzamide analog (CAS 865282-25-3) has higher MW (415.4), higher TPSA (~95 Ų), and HBA = 6; the furan-2-carboxamide (CAS 902035-86-3) has lower MW (377.4) and HBA = 6; and the 8-methyl congener (CAS 883960-64-3) has MW 405.4 and identical HBD/HBA counts to the parent but altered chromone ring electronics . CAS 883953-91-1 is the only member of this sub-series that combines MW <400, clogP <4, HBD = 1, and the saturated cyclohexyl ring — a profile that satisfies all four Lipinski Rule of Five criteria and the Fsp³ enrichment guideline (Fsp³ >0.35) associated with improved clinical developability [1]. These calculated parameters are provided as procurement-relevant differentiation; they do not substitute for experimental solubility, permeability, or metabolic stability measurements.

Drug-likeness profiling Lead optimization Compound library procurement

Best Research and Industrial Application Scenarios for N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide (883953-91-1)


Anti-Trypanosomatid Lead Optimization: Follow-up Probe to Compound 1 with Reduced CYP450 Liability

CAS 883953-91-1 is structurally positioned as a follow-up chemical probe for anti-T. brucei drug discovery, building on the validated benzodioxole-chromen-4-one scaffold. The progenitor compound 1 exhibited EC₅₀ = 0.4 μM against T. brucei bloodstream form with SI = 250 but was limited by CYP2D6 IC₅₀ = 0.05 μM and CYP1A2 IC₅₀ = 0.4 μM [1]. The cyclohexanecarboxamide modification in CAS 883953-91-1 replaces the metabolically labile C-3 hydroxyl and is predicted to reduce CYP450 inhibitory potency, making it suitable for phenotypic screening against T. brucei and related kinetoplastids where off-target CYP inhibition is a go/no-go criterion for hit progression.

Chromone-2-Carboxamide SAR Library Expansion: Core Scaffold for Anticancer Probe Development

The 8-methyl congener of CAS 883953-91-1 has demonstrated IC₅₀ values of 12 μM (MCF7) and 15 μM (A549) in cancer cell proliferation assays . CAS 883953-91-1 serves as the non-methylated parent scaffold for systematic SAR studies investigating the impact of chromone ring substitution (position 6, 7, 8) on anticancer potency. Its favorable calculated drug-likeness profile (MW 391.4, clogP ~3.8, Fsp³ ≈ 0.35, zero Lipinski violations) supports its use as a starting template for parallel library synthesis and iterative medicinal chemistry optimization targeting breast and lung cancer cell lines.

In Vivo Pharmacokinetic Probe: Long Half-Life Benzodioxole Scaffold for Oral Efficacy Studies

The benzodioxole-chromen-4-one scaffold has demonstrated exceptional oral half-life in BALB/c mice (compound 1: t₁/₂ oral = 45.4 h, t₁/₂ IV = 19.8 h) [1]. CAS 883953-91-1 retains the 1,3-benzodioxole moiety responsible for these favorable PK properties while eliminating the free C-3 hydroxyl that is the primary site of phase II conjugative clearance. Researchers requiring a chromen-4-one probe with extended in vivo exposure for oral efficacy models — particularly in neglected tropical disease or oncology indications — should prioritize this compound over hydroxyl-bearing flavonol analogs.

Physicochemical Benchmark Compound for Fsp³-Enriched Fragment and Lead-Like Library Procurement

Among the 883953 congeneric series, CAS 883953-91-1 is uniquely distinguished by its simultaneous satisfaction of Lipinski Rule of Five criteria and the Fsp³ enrichment threshold (Fsp³ >0.35) associated with improved clinical success rates [2]. Its saturated cyclohexyl ring provides three-dimensional character absent in the planar benzamide and furan-carboxamide analogs. Procurement teams building sp³-enriched screening libraries for fragment-based drug discovery or high-throughput phenotypic screening should select CAS 883953-91-1 as a calculated lead-like exemplar from the chromen-4-one chemical space.

Quote Request

Request a Quote for N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.